molecular formula C10H11NO4 B2816773 (1S*,5R*,6S*,7R*)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid CAS No. 1820576-25-7

(1S*,5R*,6S*,7R*)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid

Cat. No.: B2816773
CAS No.: 1820576-25-7
M. Wt: 209.201
InChI Key: DSGNMFPBRAMEKL-QGOVLLJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S*,5R*,6S*,7R*)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.201. The purity is usually 95%.
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Biological Activity

The compound (1S*,5R*,6S*,7R*)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid, commonly referred to as a bicyclic azatricyclo compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C10H11NO4C_{10}H_{11}NO_4 with a molecular weight of approximately 209.201 g/mol. Its structure features a bicyclic framework that is characteristic of several biologically active compounds.

PropertyValue
Molecular FormulaC10H11NO4
Molecular Weight209.201 g/mol
LogP-0.34
Purity95%

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound might modulate receptor activity, influencing cellular signaling pathways that are crucial for various physiological processes.
  • Antimicrobial Activity : Some derivatives of azatricyclo compounds have shown antimicrobial properties, suggesting potential applications in combating bacterial infections.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antimicrobial Properties : Studies have indicated that similar azatricyclo compounds exhibit significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : There is evidence suggesting that these compounds may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Activity : A study evaluated the efficacy of various azatricyclo compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at low concentrations.
  • Inflammation Model : In an animal model of inflammation, a related compound reduced edema and inflammatory markers significantly compared to control groups.
  • Enzyme Inhibition Assays : In vitro assays indicated that the compound inhibits specific enzymes involved in metabolic processes, which could be leveraged for therapeutic applications.

Properties

IUPAC Name

(1S,5R,6S,7R)-3-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11-4-10-3-2-5(15-10)6(9(13)14)7(10)8(11)12/h2-3,5-7H,4H2,1H3,(H,13,14)/t5-,6-,7+,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGNMFPBRAMEKL-QGOVLLJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC23C=CC(O2)C(C3C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@]23C=C[C@@H](O2)[C@H]([C@H]3C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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